5-(Aminomethyl)-3-(3-fluorophenyl)-2-oxazolidinone
Overview
Description
5-(Aminomethyl)-3-(3-fluorophenyl)-2-oxazolidinone is a heterocyclic organic compound that features an oxazolidinone ring substituted with an aminomethyl group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-3-(3-fluorophenyl)-2-oxazolidinone typically involves the reaction of 3-fluorobenzaldehyde with glycine to form an intermediate Schiff base, which is then cyclized to form the oxazolidinone ring. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol and a catalyst like acetic acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of flow chemistry allows for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-3-(3-fluorophenyl)-2-oxazolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, amine derivatives, and fluorophenyl-substituted compounds.
Scientific Research Applications
5-(Aminomethyl)-3-(3-fluorophenyl)-2-oxazolidinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-3-(3-fluorophenyl)-2-oxazolidinone involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
5-(Aminomethyl)-3-phenyl-2-oxazolidinone: Lacks the fluorine substitution, which may affect its biological activity.
5-(Aminomethyl)-3-(4-fluorophenyl)-2-oxazolidinone: Similar structure but with the fluorine atom in a different position, potentially altering its reactivity and binding properties.
Uniqueness
The presence of the fluorine atom in the 3-position of the phenyl ring in 5-(Aminomethyl)-3-(3-fluorophenyl)-2-oxazolidinone can significantly influence its chemical and biological properties, making it unique compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding interactions with biological targets.
Properties
IUPAC Name |
5-(aminomethyl)-3-(3-fluorophenyl)-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O2/c11-7-2-1-3-8(4-7)13-6-9(5-12)15-10(13)14/h1-4,9H,5-6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPGGIVRZWNEBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC(=CC=C2)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619876 | |
Record name | 5-(Aminomethyl)-3-(3-fluorophenyl)-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80619876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082524-60-4 | |
Record name | 5-(Aminomethyl)-3-(3-fluorophenyl)-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80619876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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